1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
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Overview
Description
1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrrole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a chromeno[2,3-c]pyrrole core, makes it an interesting subject for scientific research.
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be achieved through a multicomponent reaction involving substituted methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . The reaction is typically carried out under mild conditions, and the products can be isolated by crystallization without the need for chromatography . Optimization of reaction conditions, such as temperature and molar ratios of starting reagents, can significantly increase the yield of the final product .
Chemical Reactions Analysis
1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate for recyclization and cytochrome-P450 enzymes for metabolic reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethyl group can lead to the formation of phenyl acetaldehyde, benzoic acid, or phenylacetic acid .
Scientific Research Applications
This compound has significant potential in scientific research due to its unique structure and biological activities. The chromeno[2,3-c]pyrrole core is a privileged structural motif that serves as a useful template for the design of compound libraries in the search for novel biologically important compounds . Additionally, the compound’s ability to undergo diverse chemical reactions makes it a valuable tool for studying metabolic pathways and enzyme activities .
Mechanism of Action
The mechanism of action of 1-(4-ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione involves its interaction with various molecular targets and pathways. The compound is metabolized by cytochrome-P450 enzymes, leading to the formation of multiple metabolites . These metabolites can interact with different biological targets, contributing to the compound’s overall biological activity. The specific pathways and targets involved depend on the metabolic reactions and the resulting metabolites .
Comparison with Similar Compounds
1-(4-Ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione can be compared with other chromeno[2,3-c]pyrrole derivatives, such as 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones . These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities and chemical properties.
Properties
Molecular Formula |
C28H24FNO4 |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-(4-ethylphenyl)-7-fluoro-2-[2-(4-methoxyphenyl)ethyl]-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H24FNO4/c1-3-17-4-8-19(9-5-17)25-24-26(31)22-16-20(29)10-13-23(22)34-27(24)28(32)30(25)15-14-18-6-11-21(33-2)12-7-18/h4-13,16,25H,3,14-15H2,1-2H3 |
InChI Key |
PUIZWYGYQWGEIV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C3=C(C(=O)N2CCC4=CC=C(C=C4)OC)OC5=C(C3=O)C=C(C=C5)F |
Origin of Product |
United States |
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